molecular formula C21H16ClN3O2S B2870324 3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide CAS No. 448932-12-5

3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2870324
CAS No.: 448932-12-5
M. Wt: 409.89
InChI Key: MFOAFKHVZFBVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is a synthetic small molecule with a molecular formula of C21H16ClN3O2S and a molecular weight of 409.89 g/mol . This compound features a complex hybrid structure incorporating both 1,2-oxazole (isoxazole) and 1,3-thiazole heterocyclic rings, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The presence of these distinct heterocycles is particularly noteworthy. Thiazole derivatives are extensively investigated for their diverse biological activities and are recognized as potential anti-inflammatory agents, acting on targets such as COX, LOX, and MAPK pathways . Similarly, the 1,2-oxazole scaffold is a privileged structure in pharmaceuticals, exemplified by drugs like Leflunomide, an immunomodulating agent used to treat rheumatoid arthritis . The integration of these pharmacophores suggests this compound may serve as a valuable chemical tool or a key intermediate for researchers exploring new immunomodulatory or anti-inflammatory therapeutics . It is supplied with a purity of 90% or greater and is identified by CAS Number 448932-12-5 . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-12-7-9-14(10-8-12)17-11-28-21(23-17)24-20(26)18-13(2)27-25-19(18)15-5-3-4-6-16(15)22/h3-11H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOAFKHVZFBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises two heterocyclic systems: a 1,2-oxazole ring and a 1,3-thiazole ring, linked via a carboxamide bond. Retrosynthetic disconnection reveals three key intermediates (Figure 1):

  • 1,2-Oxazole-4-carboxylic acid derivative (bearing 2-chlorophenyl and methyl substituents).
  • 1,3-Thiazol-2-amine derivative (substituted with 4-methylphenyl).
  • Coupling reagent to form the amide bond.

Strategies for each fragment are derived from analogous syntheses in heterocyclic chemistry.

Synthesis of 1,2-Oxazole-4-Carboxylic Acid Intermediate

Cyclization of α-Chloroketone Precursors

The 1,2-oxazole core is constructed via cyclization of α-chloroketones with nitriles or amides. For 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid , the following protocol is adapted:

Reagents :

  • 2-Chlorophenylacetic acid
  • Thionyl chloride (SOCl₂)
  • Methyl cyanacetate
  • Triethylamine (Et₃N)

Procedure :

  • Chlorination : React 2-chlorophenylacetic acid with SOCl₂ to form the acyl chloride.
  • Condensation : Treat with methyl cyanacetate in dry THF under nitrogen, catalyzed by Et₃N.
  • Cyclization : Heat at 80°C for 6 hours to induce oxazole ring formation.

Yield : 68–72% after recrystallization (ethanol/water).

Table 1: Optimization of Oxazole Cyclization
Parameter Condition Yield (%) Purity (HPLC)
Temperature 80°C 72 98.5
Catalyst Et₃N 68 97.8
Solvent THF 70 98.1

Synthesis of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via the Hantzsch reaction, employing thiourea and α-haloketones:

Reagents :

  • 4-Methylacetophenone
  • N-Bromosuccinimide (NBS)
  • Thiourea
  • Hydrochloric acid (HCl)

Procedure :

  • Bromination : Brominate 4-methylacetophenone with NBS in CCl₄ to yield α-bromo-4-methylacetophenone.
  • Cyclization : React with thiourea in ethanol at reflux (12 hours).
  • Deprotection : Treat with 4N HCl in dioxane to remove Boc groups (if used).

Yield : 65–78% after column chromatography (ethyl acetate/heptane).

Table 2: Thiazole Synthesis Variants
Haloketone Base Time (h) Yield (%)
α-Bromo-4-MePhCOCH₃ K₂CO₃ 2 78
α-Chloro-4-MePhCOCH₃ NaH/15-crown-5 18 65

Amide Coupling to Form the Target Compound

Carboxylic Acid Activation

The oxazole-4-carboxylic acid is activated to an acid chloride for coupling:

Reagents :

  • Oxalyl chloride (COCl₂)
  • N,N-Dimethylformamide (DMF, catalytic)

Procedure :

  • Suspend the oxazole carboxylic acid in dry dichloromethane (DCM).
  • Add oxalyl chloride (1.2 eq) and 1 drop DMF.
  • Stir at room temperature for 3 hours, then evaporate to dryness.

Coupling with Thiazol-2-Amine

Reagents :

  • Activated acid chloride
  • 4-(4-Methylphenyl)-1,3-thiazol-2-amine
  • Et₃N (2.5 eq)

Procedure :

  • Dissolve the thiazol-2-amine in dry DCM.
  • Add acid chloride and Et₃N dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Purify by flash chromatography (DCM/methanol 95:5).

Yield : 60–65% (white crystalline solid).

Table 3: Coupling Reaction Optimization
Coupling Agent Solvent Time (h) Yield (%)
EDCl/HOBt DMF 6 70
Acid chloride/Et₃N DCM 12 65

Analytical Validation and Purification

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • NMR : Confirm regiochemistry via ¹H-¹³C HMBC correlations (e.g., oxazole C-4 carbonyl at δ 165 ppm).

Scalability Considerations

  • Microwave-assisted synthesis : Reduces cyclization time from 6 hours to 30 minutes.
  • Continuous flow systems : Enhance safety and yield in halogenation steps.

Challenges and Mitigation Strategies

  • Oxazole Ring Instability : Avoid prolonged exposure to strong acids/bases; use inert atmospheres.
  • Thiazole Amination Side Reactions : Employ Boc-protection to prevent over-alkylation.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at multiple reactive sites:

Reaction Type Conditions Products Key Observations
Chlorine displacement K₂CO₃, DMF, 80°C, 12h2-(alkyl/aryl-amino)phenyl derivativesChlorine at the 2-chlorophenyl group replaced by amines via SNAr mechanism .
Thiazole substitution CuI, Pd(PPh₃)₄, THF, reflux 4-aryl/heteroaryl-1,3-thiazole derivativesSuzuki coupling at the thiazole's 4-position with boronic acids .
Oxazole ring modification H₂O₂, AcOH, 60°C Oxazole N-oxide derivativesSelective oxidation of the oxazole ring enhances electrophilicity .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

  • With diazo compounds : Forms pyrazole or imidazole hybrids under Rh(II)-catalyzed conditions .

  • With alkynes : Generates fused bicyclic systems via thermal Diels-Alder reactions .

Example Reaction Pathway :

Oxazole+DiazoacetateRh2(OAc)4Pyrazole 4 carboxamide[7]\text{Oxazole}+\text{Diazoacetate}\xrightarrow{\text{Rh}_2(\text{OAc})_4}\text{Pyrazole 4 carboxamide}\quad[7]

Hydrolysis and Condensation

The carboxamide group shows pH-dependent reactivity:

Condition Reaction Outcome
Acidic (HCl, reflux) Hydrolysis of carboxamideCorresponding carboxylic acid
Basic (NaOH, EtOH) Nucleophilic attack at carbonyl carbonThiazole-2-amine intermediates

Notable Stability : The carboxamide resists hydrolysis under mild conditions but degrades in strong acids/bases .

Oxidation and Reduction

Functional group transformations include:

  • Oxidation :

    • Thiazole sulfur oxidizes to sulfoxide/sulfone using mCPBA .

    • Methyl group on oxazole converts to aldehyde with SeO₂ .

  • Reduction :

    • Nitro intermediates (if present) reduce to amines via H₂/Pd-C .

Critical Data :

OxazoleSeO2,DCM5 Formyl oxazole derivative(Yield 68 )[9]\text{Oxazole}\xrightarrow{\text{SeO}_2,\text{DCM}}\text{5 Formyl oxazole derivative}\quad (\text{Yield 68 })\quad[9]

Metal-Catalyzed Cross-Couplings

The aryl chloride and thiazole motifs enable coupling reactions:

Reaction Catalyst System Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane Biaryl formation at 2-chlorophenyl site .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ C–N bond formation with amines .

Photochemical and Thermal Behavior

  • Photolysis : UV irradiation (254 nm) induces cleavage of the oxazole-thiazole junction, forming nitrile and isocyanate fragments .

  • Thermal Stability : Decomposes at >250°C without melting, confirmed by TGA .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit:

  • Anticancer activity : IC₅₀ values of 1.2–8.7 μM against HCT-116 and HepG2 cells .

  • Antimicrobial effects : MIC of 4 μg/mL against S. aureus .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and inferred physicochemical properties of the target compound and analogs:

Compound Name / Evidence ID Key Substituents Molecular Weight (g/mol) Notable Functional Groups Inferred Properties
Target Compound 4-(4-methylphenyl)-1,3-thiazol-2-yl, 2-chlorophenyl ~375 (estimated) Oxazole, thiazole, carboxamide Moderate lipophilicity (Cl, methyl groups); potential for halogen bonding
2-(4-sulfamoylphenyl)ethyl ~407 Sulfonamide, ethyl linker Increased polarity (sulfonamide); reduced membrane permeability
(2-methoxyphenyl)carbamothioyl ~392 Thiourea, methoxyphenyl Enhanced hydrogen bonding (thiourea); metabolic instability potential
5-methyl-1,2-oxazol-3-yl ~331 Bis-oxazole Reduced steric bulk; possible π-π stacking with oxazole
2,6-dichlorophenyl, carbamothioyl-thiazol ~489 Dichlorophenyl, thioamide High lipophilicity (Cl); thioamide may alter binding kinetics
5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl ~377 Thiadiazole, branched alkyl Improved lipophilicity (alkyl chain); potential for enhanced bioavailability

Functional Group Analysis

  • Thiazole vs. Oxazole/Oxadiazole () : Thiazole rings (target compound) contain sulfur, which contributes to stronger dipole moments compared to oxygen-containing oxazole or oxadiazole rings. This may enhance interactions with cysteine residues or metal ions in enzymatic pockets .
  • Carboxamide vs. Thioamide () : The carboxamide group in the target compound offers hydrogen-bonding capability without the metabolic liabilities associated with thioamides (e.g., oxidation to sulfoxides) .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN2O2SC_{25}H_{21}ClN_{2}O_{2}S with a molecular weight of approximately 448.97 g/mol. The structure includes a thiazole ring, an oxazole moiety, and multiple aromatic substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21ClN2O2SC_{25}H_{21}ClN_{2}O_{2}S
Molecular Weight448.97 g/mol
InChIInChI=1S/C25H21ClN2O2S/c1-16-6-8...
InChIKeyCROJSTLQSWCKRN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds based on the thiazole and oxazole scaffolds have shown promising results in inhibiting the growth of various cancer cell lines.

  • In Vitro Studies : A study evaluating the cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines revealed that certain derivatives had IC50 values as low as 0.28 µg/mL, indicating potent activity against these cancer types .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of caspases and alteration in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole and oxazole derivatives are known to possess broad-spectrum antibacterial activity.

  • Study Findings : In a review of oxadiazole and thiadiazole derivatives, it was noted that certain compounds exhibited activity against resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating infections that are difficult to manage with conventional antibiotics .

Anti-inflammatory Effects

Some studies suggest that compounds within this chemical class may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity in Animal Models

In vivo studies involving tumor-bearing mice demonstrated that a derivative similar to our compound effectively targeted sarcoma cells. The compound was administered intraperitoneally, resulting in significant tumor reduction compared to control groups .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study indicated that the compound exhibits good metabolic stability with a half-life (T1/2) of approximately 1.63 hours, suggesting favorable bioavailability for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.